molecular formula C13H17N5 B15114845 4-(2-methylpiperidin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine

4-(2-methylpiperidin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine

Cat. No.: B15114845
M. Wt: 243.31 g/mol
InChI Key: BDSXUHBWQXRKBD-UHFFFAOYSA-N
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Description

4-(2-methylpiperidin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine is a heterocyclic compound that features a pyrimidine core substituted with a 2-methylpiperidinyl group and a 1H-pyrazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methylpiperidin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the 2-methylpiperidinyl and 1H-pyrazolyl groups through nucleophilic substitution reactions. The reaction conditions often involve the use of strong bases such as sodium hydride or potassium tert-butoxide and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-(2-methylpiperidin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Sodium hydride in DMF or potassium tert-butoxide in THF.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce partially or fully reduced derivatives.

Scientific Research Applications

4-(2-methylpiperidin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(2-methylpiperidin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-methylpiperidin-1-yl)-6-(1H-pyrazol-1-yl)benzene
  • 4-(2-methylpiperidin-1-yl)-6-(1H-pyrazol-1-yl)quinoline
  • 4-(2-methylpiperidin-1-yl)-6-(1H-pyrazol-1-yl)triazine

Uniqueness

Compared to similar compounds, 4-(2-methylpiperidin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C13H17N5

Molecular Weight

243.31 g/mol

IUPAC Name

4-(2-methylpiperidin-1-yl)-6-pyrazol-1-ylpyrimidine

InChI

InChI=1S/C13H17N5/c1-11-5-2-3-7-17(11)12-9-13(15-10-14-12)18-8-4-6-16-18/h4,6,8-11H,2-3,5,7H2,1H3

InChI Key

BDSXUHBWQXRKBD-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1C2=NC=NC(=C2)N3C=CC=N3

Origin of Product

United States

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